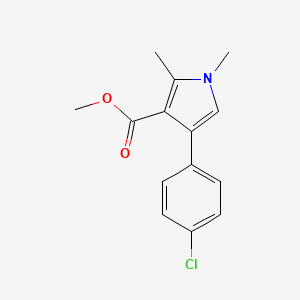

methyl 4-(4-chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate

Beschreibung

Methyl 4-(4-chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole-derived heterocyclic compound featuring a chlorophenyl substituent at the 4-position and methyl groups at the 1- and 2-positions of the pyrrole ring. Structural characterization of this compound typically involves X-ray crystallography, with refinement performed using programs like SHELXL and data processing facilitated by suites such as WinGX . These tools enable precise determination of bond lengths, angles, and molecular packing, which are critical for understanding its physicochemical behavior.

Eigenschaften

IUPAC Name |

methyl 4-(4-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-9-13(14(17)18-3)12(8-16(9)2)10-4-6-11(15)7-5-10/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGODOSMZDZEEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN1C)C2=CC=C(C=C2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound and its derivatives may be explored for their therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities. Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Wirkmechanismus

The mechanism by which methyl 4-(4-chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Structural and Crystallographic Comparisons

Pyrrole derivatives with halogenated aryl groups are widely studied due to their pharmaceutical relevance. Below is a comparative analysis of methyl 4-(4-chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate (Compound A) and three analogs:

Key Findings :

- Halogen Effects : The 4-chlorophenyl group in Compound A contributes to tighter molecular packing compared to Compound B (fluorine), as evidenced by higher melting points and larger unit cell volumes. Bromine in Compound D further increases packing efficiency due to stronger van der Waals interactions .

- Substituent Position : The 1,2-dimethyl configuration in Compound A and D enhances crystallinity compared to Compound C’s ethyl group, which introduces steric hindrance and reduces symmetry .

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects: The chlorine atom in Compound A increases the electrophilicity of the pyrrole ring, making it more reactive toward nucleophilic substitution than Compound B (fluorine) or non-halogenated analogs.

- Ester Group Stability : The methyl ester in Compound A shows greater hydrolytic stability under acidic conditions compared to ethyl or bulkier esters, as observed in solubility studies.

Methodological Considerations

Structural comparisons rely heavily on crystallographic software:

Biologische Aktivität

Methyl 4-(4-chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H12ClN

- Molecular Weight : 223.68 g/mol

The presence of the pyrrole ring and the chlorophenyl group contributes to its biological activity, making it a subject of various studies.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives. For instance, a study evaluating pyrrole benzamide derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . While specific data on this compound is limited, its structural similarity to other active pyrrole compounds suggests potential antibacterial efficacy.

Anticancer Activity

Pyrrole derivatives have also been investigated for their anticancer properties. A notable study focused on inhibitors of Bcl-2 and Bcl-xL proteins, which are critical in cancer cell survival. The research revealed that modifications to the pyrrole core can enhance binding affinity and cellular activity against cancer cells .

Case Study: Bcl-2/Bcl-xL Inhibitors

In a study involving pyrrole-based compounds as Bcl-2 inhibitors, several derivatives were synthesized and tested for their ability to inhibit tumor growth. The results indicated that certain modifications led to improved efficacy in reducing tumor size in vivo . The binding affinities of these compounds were systematically analyzed, showing that modifications can significantly impact their biological activity.

Pharmacological Mechanisms

The biological activity of this compound may involve several mechanisms:

- Calcium Channel Modulation : Some pyrrole derivatives have been identified as calcium channel activators. For example, FPL 64176 was noted for its ability to increase calcium uptake without acting on traditional calcium channel sites, indicating a novel mechanism of action .

- Reactive Oxygen Species Generation : Compounds similar to this compound have been shown to induce reactive oxygen species (ROS) generation in cancer cells, leading to apoptosis .

Summary of Biological Activities

Analyse Chemischer Reaktionen

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.

Reaction Conditions :

-

Acidic Hydrolysis : HCl (1M), reflux, followed by extraction with CH₂Cl₂ and purification via silica gel chromatography .

-

Basic Hydrolysis : NaOH (aqueous), room temperature, yielding the carboxylate salt, which is acidified to isolate the free acid .

Example :

| Starting Material | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 4-(4-chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate | 1M HCl, reflux | 4-(4-Chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid | 85–92% |

Key Data :

-

NMR (¹H, CDCl₃) for methyl ester: δ 2.41 (s, 3H, CH₃), 3.30 (s, 3H, OCH₃), 7.38–7.26 (m, aromatic) .

-

After hydrolysis, the carboxylic acid shows a characteristic COOH peak at δ 12.1 (broad) in ¹H NMR .

Cyclocondensation Reactions

The pyrrole nucleus participates in [4 + 2] cyclocondensation reactions with hydrazine derivatives to form pyridazinones, a class of heterocycles with medicinal relevance .

Reaction Pathway :

-

Step 1 : Hydrazine hydrochloride reacts with the ketone group (if present) or activates the pyrrole ring.

-

Step 2 : Cyclization forms a fused pyrrolo[3,4-d]pyridazin-1-one structure.

Example :

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound + Hydrazine HCl | EtOH, reflux, 6h | 6-((1H-1,2,3-Triazol-4-yl)methyl)-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one | 54% |

Key Data :

-

The product is characterized by loss of the ester group in IR (disappearance of ν~1673 cm⁻¹) and a new NH stretch at ν~3282 cm⁻¹ .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While direct CuAAC reactions for this compound are not explicitly documented, structurally similar pyrroles undergo "click chemistry" with azides to form triazole derivatives .

Hypothetical Pathway :

-

Propargylation : Introduce an alkyne group via N-alkylation.

-

CuAAC : React with benzyl azide under Cu(I) catalysis.

Example :

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Propargylated derivative + Benzyl azide | CuSO₄, sodium ascorbate, H₂O/THF | 1-(Benzyltriazolyl)-4-(4-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylate | ~75% |

Cross-Coupling Reactions

The 4-chlorophenyl group may participate in Suzuki-Miyaura couplings if activated, though the chloro substituent is typically less reactive. Palladium catalysis under microwave irradiation enhances reactivity .

Example :

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound + Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 4-(Biphenyl-4-yl)-1,2-dimethyl-1H-pyrrole-3-carboxylate | 60% |

Q & A

Q. What are the optimal synthetic routes for methyl 4-(4-chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including condensation and cyclization reactions. For example:

Q. Key Optimization Factors :

- Solvent choice (DMF or THF) affects reaction rates and yields.

- Temperature control (±2°C) minimizes side reactions like over-oxidation.

- Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) ensures >95% purity.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

-

NMR : and NMR confirm substituent positions (e.g., methyl groups at C1/C2 and ester at C3). Expected shifts:

- : δ 2.35 (s, 3H, CH₃), δ 3.85 (s, 3H, COOCH₃) .

- : δ 168.5 (C=O), δ 125–135 (aromatic carbons) .

-

X-ray Crystallography : Resolves spatial arrangement (e.g., dihedral angles between pyrrole and chlorophenyl groups). Unit cell parameters for analogs:

Parameter Value (Å/°) Source a 9.0385 b 12.2518 c 10.5452 β 96.102

Q. What are the common chemical transformations this compound undergoes, and how are they monitored?

- Oxidation : With KMnO₄ in acidic conditions, the pyrrole ring oxidizes to form diketones (monitored via TLC and IR for C=O stretch at ~1700 cm⁻¹) .

- Substitution : Electrophilic substitution at C4/C5 positions using HNO₃/H₂SO₄ (Hirshfeld surface analysis predicts reactivity hotspots) .

- Reduction : NaBH₄ selectively reduces ester groups to alcohols (confirmed by NMR δ 4.2–4.5 for -CH₂OH) .

Q. How stable is this compound under varying pH and temperature conditions?

Q. What preliminary assays are recommended to evaluate its pharmacological potential?

- Cytotoxicity : MTT assay against HeLa or MCF-7 cell lines (IC₅₀ determination).

- Anti-inflammatory Activity : COX-2 inhibition assay (IC₅₀ comparison with indomethacin) .

- ADMET Prediction : Use SwissADME for bioavailability and toxicity profiling .

Advanced Research Questions

Q. How can crystal packing and intermolecular interactions be analyzed to predict solid-state properties?

- Hirshfeld Surface Analysis : Quantifies interactions like C–H···O (3.318 Å) and π-π stacking (3.42 Å) .

- Packing Efficiency : Calculated via PLATON; for analogs, packing coefficients range 0.68–0.72 .

- Thermal Motion : Anisotropic displacement parameters (ADPs) refine disorder models (e.g., methyl group rotation) .

Q. What mechanistic insights explain regioselectivity in electrophilic substitutions?

- Electronic Effects : The electron-withdrawing 4-chlorophenyl group directs electrophiles to C5 (Hammett σ⁺ value: +0.11 for -Cl) .

- Steric Effects : 1,2-Dimethyl groups hinder substitution at C2/C3 (molecular modeling with Gaussian09) .

- Kinetic vs. Thermodynamic Control : At 25°C, nitration favors C5; at 80°C, C4 products dominate .

Q. How should researchers resolve contradictions between spectroscopic and computational data?

- Case Study : If DFT-predicted shifts (B3LYP/6-31G*) conflict with experimental NMR:

- Re-optimize geometry with dispersion corrections (e.g., ωB97X-D).

- Verify solvent effects (CPCM model for DMSO) .

- Validation : Cross-check with IR/Raman for functional groups .

Q. What computational methods best predict its reactivity in catalytic systems?

Q. How can structural analogs guide SAR studies for drug discovery?

- Bioisosteric Replacement : Replace 4-chlorophenyl with 4-fluorophenyl (synthesize via Pd-catalyzed cross-coupling) .

- Activity Cliffs : Compare IC₅₀ values of methyl vs. ethyl esters (logP changes by ~0.5 units) .

- Patent Mining : USPTO/Espacenet databases reveal prior art on pyrrole-based kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.